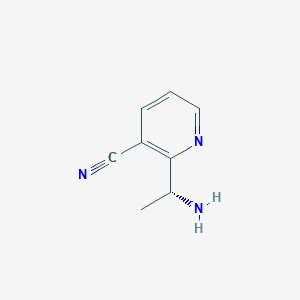
4-Bromoquinoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoquinoline-2-carbonitrile is a heterocyclic aromatic compound that contains a quinoline ring substituted with a bromine atom at the 4-position and a cyano group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoquinoline-2-carbonitrile typically involves the cyclization of ortho-propynol phenyl azides using TMSBr (trimethylsilyl bromide) as an acid-promoter. This cascade transformation generates the desired product in moderate to excellent yields with good functional group compatibility . Another method involves the use of 2-aminoaryl ketones with various arylacetylenes in the presence of a reusable and environmentally benign catalyst under microwave irradiation and solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is encouraged to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromoquinoline-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as TMSBr for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while cyclization reactions can produce complex heterocyclic compounds .
Applications De Recherche Scientifique
4-Bromoquinoline-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromoquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoquinoline-4-carbonitrile: Similar structure but with the bromine and cyano groups at different positions.
4-Bromoquinoline-6-carbonitrile: Another similar compound with the cyano group at the 6-position.
4-Bromoquinoline: Lacks the cyano group but has the bromine atom at the 4-position.
Uniqueness
4-Bromoquinoline-2-carbonitrile is unique due to the specific positioning of the bromine and cyano groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H5BrN2 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
4-bromoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H |
Clé InChI |
IHDYGNXQJMQIBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)





![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)
![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)




